molecular formula C14H22BN3O3 B14778563 2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide

2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide

Cat. No.: B14778563
M. Wt: 291.16 g/mol
InChI Key: SZLZCFJEOQOVIQ-UHFFFAOYSA-N
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Description

2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester Group: The initial step involves the reaction of 5-methyl-3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This reaction forms the boronic ester group.

    Amination Reaction: The next step involves the introduction of the amino group through a nucleophilic substitution reaction. This is achieved by reacting the boronic ester intermediate with an appropriate amine under suitable conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the amino intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the acetamide group, potentially leading to the formation of reduced pyridine derivatives or amines.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic substitution at the pyridine ring or electrophilic substitution at the boronic ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce amines or reduced pyridine derivatives.

Scientific Research Applications

2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

    Biology: The compound can be used as a probe in biological studies to investigate enzyme activities or as a ligand in receptor binding studies.

    Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The boronic ester group can interact with hydroxyl groups in the enzyme’s active site, forming a stable complex that inhibits enzyme function.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a similar boronic ester group but with a fluorine atom instead of a methyl group.

    1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a boronic ester group attached to a pyrazole ring instead of a pyridine ring.

    2-Methoxypyridine-5-boronic acid pinacol ester: This compound has a methoxy group instead of a methyl group on the pyridine ring.

Uniqueness

2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the boronic ester and acetamide groups allows for versatile chemical transformations and interactions in various research and industrial contexts.

Properties

Molecular Formula

C14H22BN3O3

Molecular Weight

291.16 g/mol

IUPAC Name

2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide

InChI

InChI=1S/C14H22BN3O3/c1-9-6-10(12(17-7-9)18-8-11(16)19)15-20-13(2,3)14(4,5)21-15/h6-7H,8H2,1-5H3,(H2,16,19)(H,17,18)

InChI Key

SZLZCFJEOQOVIQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NCC(=O)N)C

Origin of Product

United States

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